molecular formula C11H7FN2O B2356142 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 195711-34-3

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2356142
CAS No.: 195711-34-3
M. Wt: 202.188
InChI Key: XTXXGPBGELMXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a fluorinated heterocyclic compound characterized by a fused pyrrole-quinoxaline scaffold. The fluorine atom at the 9-position likely enhances its electronic properties and binding affinity to biological targets, such as kinases or enzymes.

Chemical Reactions Analysis

Types of Reactions

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxalinone derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has shown promise as an antineoplastic agent. It acts primarily by inhibiting glycoprotein 130 (gp130), which plays a crucial role in the interleukin-6 (IL-6)/STAT3 signaling pathway. This inhibition leads to decreased STAT3 activation, which is implicated in cancer cell proliferation and survival.

Table 1: Biological Activity of this compound

Activity TypeTargetEffect
Antineoplasticgp130Inhibition of cancer cell growth through STAT3 pathway modulation
AntimicrobialVarious bacterial strainsPotential treatment for bacterial infections
Anti-inflammatoryInflammatory pathwaysModulation of immune response

Biological Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Case Study: Antimicrobial Activity Evaluation
A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) that indicate strong antimicrobial potential. The results suggest further investigation into its use as a therapeutic agent for bacterial infections.

Chemical Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds that can be used in various industrial applications.

Table 2: Synthetic Routes for this compound

Synthesis MethodDescription
Visible light-mediated cyclizationInvolves the ring opening and cyclization of aryl cyclopropanes
Palladium-catalyzed oxidative carbonylationTargets the C2 position of indole derivatives

Mechanism of Action

The mechanism of action of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antineoplastic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound may also inhibit key enzymes involved in microbial growth, contributing to its antimicrobial effects.

Comparison with Similar Compounds

The pharmacological and chemical properties of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives are highly dependent on substituent type and position. Below is a detailed comparison:

Key Observations

Positional Effects of Fluorine: The 6-fluoro derivative (6-FQXTP) showed enhanced HIV-1 reverse transcriptase inhibition due to improved electronic interactions with the target’s binding pocket . The 8-fluoro analog demonstrated antineoplastic activity in visible light-mediated synthesis protocols, suggesting fluorine’s role in stabilizing reactive intermediates .

Substituent Diversity :

  • 5-Position Modifications : Derivatives with morpholinyl (), piperidinyl (), or aryl groups () at the 5-position exhibit varied target affinities. For example, the 5-(4-methoxyphenyl) derivative is linked to fatty acid amide hydrolase (FAAH) inhibition .
  • Sidechain Elongation : Extended alkyl chains (e.g., 6-bromohexyl at the 5-position) improve pharmacokinetic properties but may reduce solubility .

Synthetic Methodologies: Cycloaddition Routes: Benzimidazolium ylides react with alkynes to form pyrrolo[1,2-a]quinoxalinones, with selectivity tunable via reaction conditions . Palladium-Catalyzed Carbonylation: Direct C–H functionalization at the C2 position of indole enables efficient synthesis of quinoxalinones . Visible Light-Mediated Synthesis: A catalyst-free method using aryl cyclopropanes offers a green route to fluorinated derivatives .

Research Findings and Implications

BTK Inhibition

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives 2 and 4 (IC50 = 7.41–11.4 nM) outperformed early-generation covalent BTK inhibitors in selectivity, attributed to non-covalent interactions with the kinase’s ATP-binding pocket . Fluorine substitution could further enhance potency by modulating electron density in the aromatic system.

Antineoplastic Activity

Visible light-mediated synthesis of 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives showed cytotoxicity against cancer cell lines, with scalability up to gram-scale production . Fluorine’s electron-withdrawing effects likely stabilize reactive intermediates during photochemical synthesis.

Enzyme Targeting

  • FAAH Inhibitors: Substitution at the 6- or 8-position with piperazinyl urea or carbamate groups yielded nanomolar-level FAAH inhibitors .
  • CX3CR1 Antagonism : The 5-[3-(1-piperidinyl)propyl] derivative reduced breast cancer metastasis by blocking fractalkine-induced ERK phosphorylation .

Biological Activity

9-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline class, characterized by a fused pyrrole and quinoxaline structure. The introduction of a fluorine atom at the 9-position enhances its reactivity and biological interactions.

The primary mechanism through which this compound exerts its effects involves the inhibition of specific signaling pathways related to tumor growth and survival.

  • Target Proteins : It primarily targets glycoprotein 130 (gp130), inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which is crucial in many oncogenic processes.
  • Biochemical Pathways : The compound disrupts the IL-6/STAT3 signaling pathway, leading to reduced proliferation in various tumor cell lines independent of p53 or hormone receptor status .

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Case Studies

  • Leukemia Cell Lines : In studies involving K562, U937, and HL60 leukemia cell lines, the compound showed promising results with IC50 values ranging from 3.5 to 15 µM. These values indicate a strong antiproliferative effect compared to standard chemotherapeutic agents .
  • Solid Tumors : Additional studies have indicated effectiveness against solid tumor lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
K5623.5
U93710
HL6015

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

  • Bacterial Inhibition : The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary tests suggest potential antifungal properties as well, with activity noted against Candida albicans.

Table 2: Antimicrobial Activity Data

PathogenInhibition Zone (mm)MIC (µg/mL)Reference
Staphylococcus aureus1520
Escherichia coli1225
Candida albicans1030

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting from substituted quinoxaline or pyrrole precursors. A common approach includes:

  • Cyclization reactions : Condensation of fluorinated quinoxaline intermediates with pyrrole derivatives under acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
  • Fluorination strategies : Late-stage fluorination via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement of halides (e.g., KF in DMF) .
    Key factors : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and the electron-withdrawing nature of substituents, which can hinder or accelerate cyclization .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts between -100 to -200 ppm are typical for aromatic fluorides .
  • ¹H/¹³C NMR : Aromatic protons in pyrroloquinoxaline derivatives appear as doublets or triplets (δ 6.5–8.5 ppm), while the lactone carbonyl (C=O) resonates at δ 160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm structural motifs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation hazards. Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency protocols : Immediate decontamination with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what are common pitfalls?

Methodological Answer:

  • Catalyst selection : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in fluorinated intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of quinoxaline precursors but may promote side reactions; switch to dichloromethane (DCM) during cyclization .
  • Pitfalls :
    • Byproduct formation : Monitor reaction progress via TLC to detect undesired dimerization or over-fluorination.
    • Purification challenges : Use preparative HPLC for isolating polar intermediates .

Q. What strategies resolve discrepancies in NMR data for fluorinated pyrroloquinoxaline derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly useful for distinguishing fluorine’s deshielding effects on adjacent protons .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .

Q. How does the fluorine substituent influence the electronic and biological properties of pyrroloquinoxaline derivatives?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing reactivity toward nucleophilic attack and stabilizing intermediates in cross-coupling reactions .
  • Biological activity : Fluorination improves metabolic stability and bioavailability. For example, fluorinated analogs show enhanced binding to kinase targets due to hydrophobic interactions .
  • Case study : In related compounds, 7-fluoro substitution increased IC₅₀ values by 3-fold compared to non-fluorinated analogs in enzyme inhibition assays .

Q. What are the mechanistic considerations for fluorination reactions in pyrroloquinoxaline synthesis?

Methodological Answer:

  • Electrophilic fluorination : Proceeds via a Wheland intermediate, where fluorine incorporation is directed by electron-rich positions on the quinoxaline ring. Competitive pathways (e.g., C-H vs. C-X substitution) require careful control of reaction stoichiometry .
  • Metal-mediated pathways : Copper(I) catalysts facilitate Ullman-type coupling for introducing fluorine at sterically hindered positions .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (mono-fluorination), while higher temperatures (80–100°C) promote di-fluorinated byproducts .

Properties

IUPAC Name

9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXGPBGELMXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327281
Record name 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

195711-34-3
Record name 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.